

# Long-Term Renal Effects of Foncitril 4000: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Foncitril 4000 |           |
| Cat. No.:            | B1204171       | Get Quote |

Abstract: **Foncitril 4000**, a urinary alkalinizing agent composed of citric acid, potassium citrate, and sodium citrate, is primarily utilized in the management and prevention of specific types of renal calculi and metabolic acidosis. This technical guide provides an in-depth analysis of the long-term effects of **Foncitril 4000** on renal function, drawing from clinical data on its active components. The primary mechanism involves the metabolic conversion of citrate to bicarbonate, leading to an increase in urinary pH and citrate excretion. While generally considered safe and potentially renoprotective in certain populations, particularly in mitigating the progression of chronic kidney disease associated with metabolic acidosis, its long-term use necessitates careful monitoring due to the risk of electrolyte imbalances, most notably hyperkalemia, especially in patients with compromised renal function. This document synthesizes quantitative data from key studies, outlines standard clinical monitoring protocols, and illustrates the core physiological pathways and experimental workflows.

### Introduction and Mechanism of Action

**Foncitril 4000** is an oral medication designed to render the urine more alkaline. Each sachet contains a combination of active ingredients: 1.189 g of citric acid monohydrate, 1.73 g of anhydrous monopotassium citrate, and 1.845 g of anhydrous monosodium citrate.[1] Its therapeutic applications include the prevention and treatment of uric acid and cystine lithiasis, as an alkalinizing agent during uricosuric treatments, and the prevention of metabolic acidosis. [2][3][4]



The fundamental mechanism of action is the metabolic conversion of citrate into bicarbonate. [5][6] This process generates an alkaline load, which in turn increases both urinary pH and urinary citrate levels.[6] The elevation of urinary pH enhances the solubility of uric acid and cystine, thereby preventing their crystallization.[1][6] Furthermore, the increased urinary citrate complexes with calcium, which reduces the saturation of calcium oxalate and inhibits the formation of calcium-based kidney stones.[6][7]

# **Long-Term Effects on Renal Function**

Long-term therapy with the active components of **Foncitril 4000**, primarily potassium citrate, is generally considered safe and effective for its intended indications.[8] The impact on renal function can be viewed as largely beneficial, particularly in specific patient cohorts, though not without risks that mandate clinical oversight.

# Renoprotective Effects in Chronic Kidney Disease (CKD)

Several clinical trials have suggested that alkali supplementation, such as that provided by **Foncitril 4000**, can slow the decline of renal function in patients with CKD, especially when metabolic acidosis is present.[9][10] Correcting metabolic acidosis may help preserve glomerular filtration rate (GFR).[10] While some larger, multicenter trials have not found a significant effect, numerous smaller studies support the benefit of alkali therapy in slowing CKD progression.[11] The proposed mechanisms for this protective effect include not just the correction of pH homeostasis but also the promotion of adaptive metabolic pathways in remaining nephrons and the restoration of  $\alpha$ -Klotho levels, which may reduce inflammation.[11]

# **Efficacy in Stone Disease Prevention**

The primary long-term renal benefit of **Foncitril 4000** is the significant reduction in the recurrence of kidney stones. A retrospective study on long-term potassium citrate therapy (with a mean duration of 41 months) demonstrated a sustained increase in urinary pH and citrate levels and a significant decrease in the stone formation rate from 1.89 to 0.46 stones per year. [12] Another study reported that over a period of 1 to 4.33 years, potassium citrate treatment led to clinical improvement in 97.8% of patients with hypocitraturic calcium nephrolithiasis, with a 79.8% remission rate.[13]

## **Potential Adverse Renal Effects and Contraindications**



The principal long-term risk associated with **Foncitril 4000** is the development of hyperkalemia (abnormally high blood potassium levels).[8] This risk is particularly pronounced in individuals with pre-existing renal insufficiency, as their ability to excrete potassium is impaired.[14][15][16] Other conditions that increase the risk of hyperkalemia include uncontrolled diabetes mellitus, adrenal insufficiency, and the concurrent use of potassium-sparing diuretics, ACE inhibitors, or ARBs.[8][17] Severe hyperkalemia can lead to life-threatening cardiac arrhythmias and cardiac arrest.[7][17]

### Foncitril 4000 is contraindicated in patients with:

- Severe renal impairment (GFR < 0.7 mL/kg/min)[16]</li>
- Hyperkalemia[16]
- Active urinary tract infections, as the increased urinary pH may promote bacterial growth[7]
   [16]
- Alkalosis[1][15]

There is also a theoretical, though small, risk that long-term, excessive alkalinization of the urine could increase the risk of calcium phosphate stone formation.[8]

# **Quantitative Data from Clinical Studies**

The following tables summarize key quantitative outcomes from long-term studies on potassium citrate therapy, a primary active component of **Foncitril 4000**.

Table 1: Long-Term Impact of Potassium Citrate on Urinary Parameters

| Parameter  | Pre-<br>Therapy<br>(Mean) | Post-<br>Therapy<br>(Mean) | Duration of<br>Therapy | p-value | Reference |
|------------|---------------------------|----------------------------|------------------------|---------|-----------|
| Urinary pH | 5.90                      | 6.46                       | 41 months<br>(mean)    | <0.0001 | [12]      |

| Urinary Citrate (mg/day) | 470 | 700 | 41 months (mean) | <0.0001 |[12] |



Table 2: Efficacy of Long-Term Potassium Citrate in Reducing Stone Formation

| Parameter                               | Pre-<br>Therapy<br>Rate | Post-<br>Therapy<br>Rate | Duration of<br>Therapy | p-value | Reference |
|-----------------------------------------|-------------------------|--------------------------|------------------------|---------|-----------|
| Stone<br>Formation<br>(stones/yea<br>r) | 1.89                    | 0.46                     | 41 months<br>(mean)    | <0.0001 | [12]      |

| Stone Formation (stones/patient year) | 1.2 | 0.1 | 3 years | <0.0001 |[18] |

# Experimental and Clinical Monitoring Protocols Standard Clinical Monitoring Protocol for Patients on Long-Term Foncitril 4000

Continuous, long-term use of **Foncitril 4000** necessitates a structured monitoring plan to ensure safety and efficacy.

- Baseline Assessment (Pre-Therapy):
  - Blood Chemistry: Comprehensive metabolic panel including serum creatinine (for eGFR calculation), BUN, and electrolytes (sodium, potassium, chloride, bicarbonate).
  - Urinalysis: 24-hour urine collection to measure urinary citrate, calcium, uric acid, oxalate,
     sodium, and creatinine.[19]
  - Urine pH: Measurement of urine pH using dipsticks.[1]
  - Complete Blood Count (CBC): To establish a baseline hematological profile.[19]
  - Electrocardiogram (ECG): Especially in patients with cardiovascular disease or at risk for hyperkalemia.[7][19]
- Dose Titration and Initial Monitoring (First 4 Months):



- The primary goals are to increase urinary citrate to over 320 mg/day and adjust urinary pH
   to a target range of 6.5 to 7.4.[1][16][19]
- Monthly Visits: Repeat serum electrolytes (especially potassium) and creatinine assessments.[20]
- Repeat 24-hour urine studies and/or urinary pH checks to evaluate the effectiveness of the current dosage.[16]
- Long-Term Maintenance Monitoring:
  - Every 4-6 Months: Serum electrolytes and creatinine should be monitored. For patients with severe hypocitraturia or renal insufficiency, monitoring every 4 months is recommended.[16][21]
  - Annually: A comprehensive 24-hour urine profile is advisable to ensure continued efficacy.

# Preclinical Assessment of Drug-Induced Nephrotoxicity (General Protocol)

While **Foncitril 4000**'s components are well-characterized, novel compounds undergo rigorous preclinical nephrotoxicity screening. These protocols provide a framework for such investigations.

- · In Vitro Models:
  - Cell Cultures: Use of primary renal proximal tubule cells or immortalized human kidney cell lines.[22]
  - 3D Models/Organoids: Advanced models such as kidney-on-a-chip or renal organoids derived from pluripotent stem cells are used to better replicate in vivo physiology and assess segment-specific toxicity.[22][23]
  - Toxicity Assessment: Cells are exposed to the test compound at various concentrations.
     Endpoints include cell viability (e.g., LDH release), apoptosis/necrosis, and measurement of kidney injury biomarkers.[23]



### • In Vivo Animal Models:

- Species Selection: Typically rodent (rat, mouse) and non-rodent (dog, non-human primate)
   models are used.
- Dosing Regimen: Administration of the drug at various doses over acute and chronic timeframes.
- Monitoring:
  - Regular Blood/Urine Sampling: Measurement of serum creatinine, BUN, and emerging biomarkers like KIM-1 (Kidney Injury Molecule-1) and NGAL (Neutrophil Gelatinase-Associated Lipocalin).[24]
  - Histopathology: At the end of the study, kidney tissues are examined for pathological changes such as tubular necrosis, interstitial nephritis, or crystal deposition.

# **Visualizations: Pathways and Workflows**

Caption: Renal handling of citrate in the proximal tubule.





Click to download full resolution via product page

Caption: Clinical monitoring workflow for patients on Foncitril 4000.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. FONCITRIL 4000 [vidal.fr]
- 2. Base de Données Publique des Médicaments [base-donneespublique.medicaments.gouv.fr]
- 3. Foncitril 4000 [pharmaciedesdrakkars.com]
- 4. Foncitril 4000 granulés 30 sachets | Pharmacie en ligne Citypharma [pharmaciecitypharma.fr]
- 5. Foncitril 4000 | 77610-44-7 | Benchchem [benchchem.com]
- 6. Foncitril 4000 (77610-44-7) for sale [vulcanchem.com]
- 7. Potassium citrate: Kidney Disease Uses, Side Effects, Warnings [medicinenet.com]
- 8. Ask us: Does chronic use of potassium citrate have any long-term drawbacks? -[kidneystoners.org]
- 9. Alkali supplementation as a therapeutic in chronic kidney disease: what mediates protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Impact of long-term potassium citrate therapy on urinary profiles and recurrent stone formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term treatment of calcium nephrolithiasis with potassium citrate PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Foncitril 4000 30 dose bags [mon-pharmacien-conseil.com]
- 15. Notice patient [agence-prd.ansm.sante.fr]
- 16. drugs.com [drugs.com]
- 17. reference.medscape.com [reference.medscape.com]



- 18. Randomized double-blind study of potassium citrate in idiopathic hypocitraturic calcium nephrolithiasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potassium Citrate Dosages: Proper Use And Monitoring GoodRx [goodrx.com]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
- 22. Advances in predictive in vitro models of drug-induced nephrotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Long-Term Renal Effects of Foncitril 4000: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204171#long-term-effects-of-foncitril-4000-on-renal-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com